

Spectroscopic Analysis: A Comparative Guide to the Reduction of Benzophenone to Diphenylmethanol

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Compound of Interest

Compound Name: **3-Bromo-2-butanone**

Cat. No.: **B1330396**

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This guide provides a detailed spectroscopic comparison of the starting material, benzophenone, and its reduction product, diphenylmethanol. The transformation from a ketone to a secondary alcohol is a fundamental reaction in organic synthesis, and the changes in molecular structure are clearly evidenced by infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). The data presented herein serves as a valuable resource for researchers and scientists in the field of drug development and chemical synthesis to monitor reaction progress and confirm product identity.

Reaction Overview: Ketone Reduction

The reduction of benzophenone to diphenylmethanol is a classic example of the conversion of a carbonyl group to a hydroxyl group. This is typically achieved using a reducing agent such as sodium borohydride (NaBH_4) in an alcoholic solvent. The hydride from the reducing agent attacks the electrophilic carbonyl carbon, and subsequent protonation of the resulting alkoxide yields the secondary alcohol.

Chemical Equation: $\text{C}_{13}\text{H}_{10}\text{O}$ (Benzophenone) + [H] \rightarrow $\text{C}_{13}\text{H}_{12}\text{O}$ (Diphenylmethanol)

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of benzophenone and diphenylmethanol, highlighting the distinct changes that occur upon reduction.

Table 1: Infrared (IR) Spectroscopy Data

Functional Group	Benzophenone (Starting Material)	Diphenylmethanol (Product)	Interpretation of Change
O-H (Alcohol)	Absent	~3600-3200 cm ⁻¹ (Broad, Strong) ^{[1][2]} ^[3]	Appearance of a broad O-H stretching band confirms the formation of the alcohol functional group.
C=O (Ketone)	~1655 cm ⁻¹ (Strong, Sharp) ^{[3][4][5]}	Absent	Disappearance of the strong carbonyl stretching peak indicates complete reduction of the ketone.
sp ² C-H (Aromatic)	~3100-3000 cm ⁻¹ (Medium) ^{[4][6]}	~3100-3000 cm ⁻¹ (Medium) ^[2]	These peaks remain, as the aromatic rings are unchanged by the reaction.
C-O (Alcohol)	Absent	~1032 cm ⁻¹ (Medium) ^[2]	Appearance of the C- O stretching vibration further supports the presence of the alcohol group.

Table 2: ¹H NMR Spectroscopy Data (CDCl₃)

Proton Environment	Benzophenone (Starting Material)	Diphenylmethanol (Product)	Interpretation of Change
Aromatic Protons (Ar-H)	~7.8-7.4 ppm (m, 10H)[4]	~7.4-7.2 ppm (m, 10H)[7]	The aromatic proton signals remain, though their chemical environment is slightly altered by the new functional group.
Methine Proton (-CHOH)	Absent	~5.88 ppm (d, 1H)[7]	A new doublet appears, characteristic of the proton on the carbon now bonded to the hydroxyl group.
Hydroxyl Proton (-OH)	Absent	~2.24 ppm (d, 1H)[7]	A new doublet corresponding to the alcohol proton is observed. Its coupling to the methine proton confirms their proximity.

Table 3: ^{13}C NMR Spectroscopy Data (CDCl_3)

Carbon Environment	Benzophenone (Starting Material)	Diphenylmethanol (Product)	Interpretation of Change
Carbonyl Carbon (C=O)	~196.7 ppm[8]	Absent	The downfield signal for the carbonyl carbon disappears entirely upon reduction.
Methine Carbon (-CHOH)	Absent	~76.3 ppm[7]	A new signal appears in the upfield region, typical for an sp ³ carbon attached to an electronegative oxygen atom.
Aromatic Carbons (C-ipso)	~137.5 ppm	~143.8 ppm[7]	The chemical shift of the carbon directly attached to the functional group changes significantly.
Aromatic Carbons (C-ortho, meta, para)	~132.4, 130.0, 128.2 ppm[9]	~128.5, 127.6, 126.5 ppm[7]	Shifts in the aromatic region reflect the altered electronic effect of the new alcohol group compared to the ketone.

Table 4: Mass Spectrometry (Electron Ionization) Data

Parameter	Benzophenone (Starting Material)	Diphenylmethanol (Product)	Interpretation of Change
Molecular Ion Peak (M ⁺)	m/z = 182[10][11]	m/z = 184[12][13]	The molecular ion peak increases by 2 mass units, consistent with the addition of two hydrogen atoms during reduction.
Key Fragment	m/z = 105 (C ₆ H ₅ CO ⁺)	m/z = 167 ([M-OH] ⁺)	The fragmentation pattern changes, reflecting the new structure. The product readily loses a hydroxyl radical.
Key Fragment	m/z = 77 (C ₆ H ₅ ⁺)	m/z = 105 ([C ₆ H ₅ CHOH] ⁺)	The stable phenyl cation is a major fragment in both, but the product also shows a significant fragment from cleavage next to the alcohol.

Experimental Protocols

Standard protocols for acquiring the spectroscopic data are outlined below.

Infrared (IR) Spectroscopy

- Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.
- Sample Preparation: A small amount of the solid sample (starting material or product) is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

- Data Acquisition: The spectrum is recorded from 4000 cm^{-1} to 400 cm^{-1} . A background spectrum of the clean ATR crystal is taken prior to sample analysis. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy

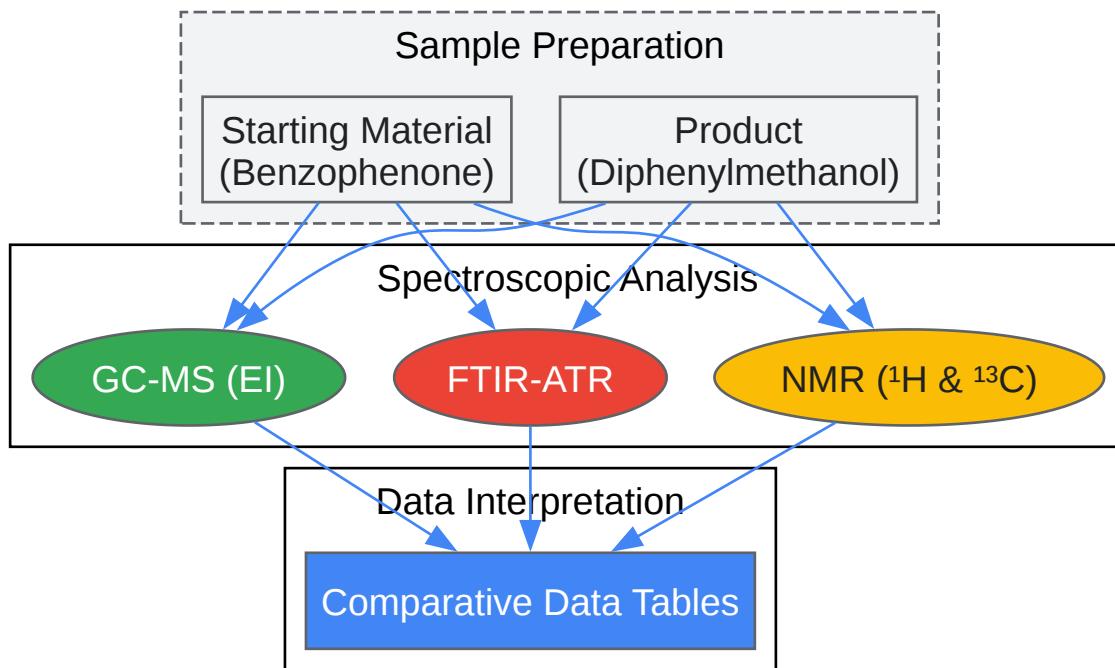
- Instrumentation: 400 MHz (or higher) NMR Spectrometer.
- Sample Preparation: Approximately 10-20 mg of the sample is dissolved in $\sim 0.7\text{ mL}$ of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
- ^1H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 free induction decays (FIDs).
- ^{13}C NMR Acquisition: A proton-decoupled experiment (e.g., zgpg30) is performed to obtain singlets for each unique carbon. A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required due to the lower natural abundance of ^{13}C .

Mass Spectrometry (MS)

- Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
- Sample Preparation: A dilute solution of the sample ($\sim 1\text{ mg/mL}$) is prepared in a volatile solvent like dichloromethane or ethyl acetate.
- GC Separation: 1 μL of the sample solution is injected into the GC. A non-polar capillary column (e.g., DB-5) is used to separate the compound from any impurities or solvent. The oven temperature is ramped (e.g., from 100°C to 250°C) to ensure elution.
- MS Detection (EI): As the compound elutes from the GC column, it enters the ion source where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The mass analyzer scans a mass-to-charge (m/z) range (e.g., 40-400 amu) to detect the molecular ion and fragment ions.

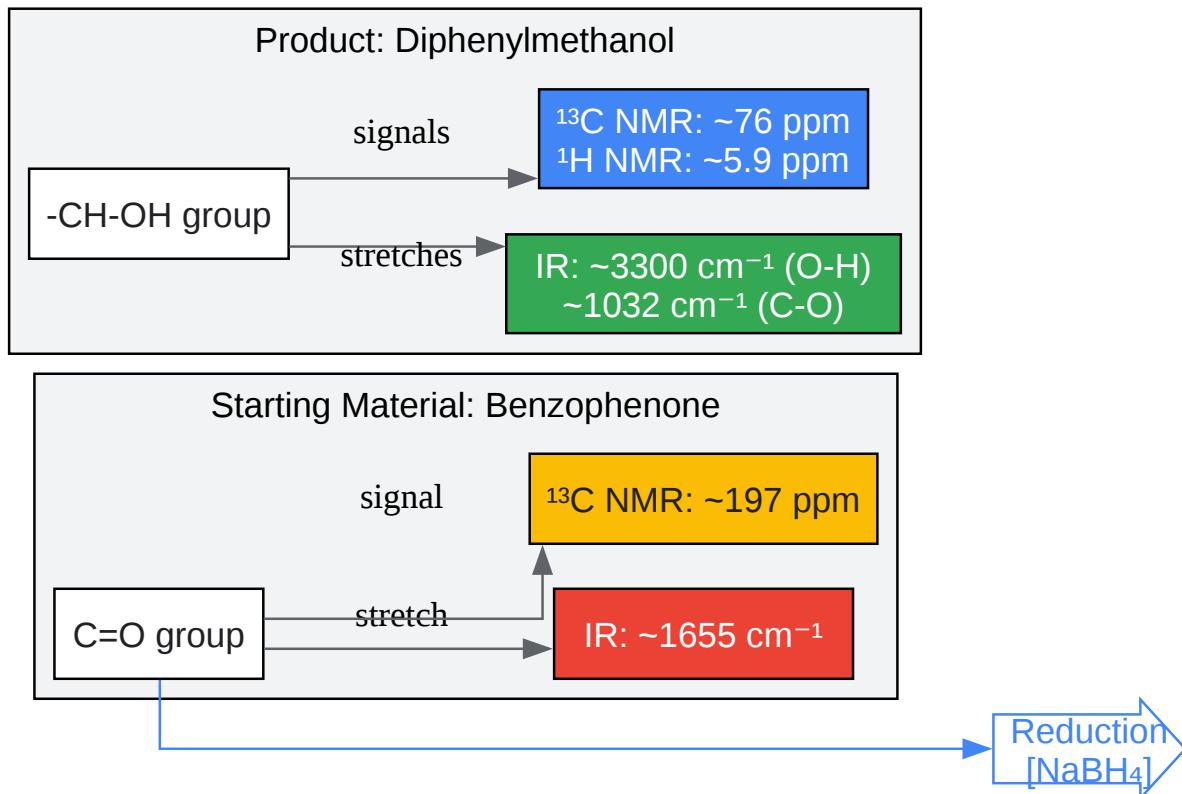
Visualizing the Process and Transformation

The following diagrams illustrate the experimental workflow and the chemical changes reflected in the spectra.



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Caption: Experimental workflow for spectroscopic comparison.



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Caption: Key functional group and spectroscopic signal changes.

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